5-Methoxy-2-phenylchroman
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Overview
Description
5-Methoxy-2-phenylchroman is a chemical compound belonging to the class of flavanones, which are a type of flavonoid. Flavanones are known for their diverse biological activities and are commonly found in various plants and food products. The structure of this compound consists of a chroman ring system with a methoxy group at the 5-position and a phenyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenylchroman typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-phenylchroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Methoxy-2-phenylchroman has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylchroman involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It may also inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Hesperetin: Another flavanone with similar antioxidant properties.
Naringenin: Known for its anti-inflammatory and anticancer activities.
Liquiritigenin: Exhibits estrogenic and neuroprotective effects.
Uniqueness: 5-Methoxy-2-phenylchroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and phenyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O2/c1-17-15-8-5-9-16-13(15)10-11-14(18-16)12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3 |
InChI Key |
VSJMZPWUZHIACU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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